gamma-Dodecalactone
Description
Structure
3D Structure
Properties
IUPAC Name |
5-octyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPCZPLRVAWXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047190 | |
| Record name | gamma-Dodecalactone | |
| Source | EPA DSSTox | |
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Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a fruity, peach-like, pear-like odour | |
| Record name | gamma-Dodecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | gamma-Dodecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.933-0.938 | |
| Record name | gamma-Dodecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2305-05-7, 57084-18-1 | |
| Record name | γ-Dodecalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-05-7 | |
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| Record name | gamma-Dodecalactone | |
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| Record name | gamma-Dodecalactone | |
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| Record name | 2(3H)-Furanone, dihydro-5-octyl- | |
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| Record name | gamma-Dodecalactone | |
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| Record name | Dihydro-5-octylfuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.247 | |
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| Record name | .GAMMA.-DODECALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9N4581LU | |
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| Record name | xi-Dihydro-5-octyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031683 | |
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Advanced Biosynthesis and Biotransformation Strategies
Microbial Bioproduction Systems
Microbial systems, particularly those involving yeasts and bacteria, are at the forefront of γ-dodecalactone biosynthesis. These microorganisms can convert various hydroxy fatty acids and unsaturated fatty acids into the target lactone through enzymatic pathways, primarily the β-oxidation cycle. nih.gov The efficiency of these biotransformations often depends on the specific microbial strain, the precursor substrate, and the cultivation conditions.
Yeasts are widely recognized for their robust β-oxidation systems, making them ideal candidates for producing lactones from fatty acid substrates. nih.gov Several species have been identified and optimized for the bioconversion of various precursors into γ-dodecalactone.
While more extensively studied for the production of γ-decalactone (a C10 lactone), the catabolism of ricinoleic acid (a C18 hydroxy fatty acid) by yeasts such as Candida spp. and Yarrowia lipolytica serves as a model pathway. nih.govresearchgate.netmdpi.com The process involves the peroxisomal β-oxidation of the fatty acid. nih.gov This metabolic sequence systematically shortens the carbon chain of ricinoleic acid in two-carbon increments. Through successive cycles, the C18 chain is degraded to a 4-hydroxydodecanoic acid intermediate, which then undergoes spontaneous intramolecular cyclization (lactonization) under acidic conditions to form the C12 lactone, γ-dodecalactone. researchgate.netresearchgate.net
10-Hydroxystearic acid (10-HSA) is a direct and highly effective precursor for γ-dodecalactone production. researchgate.netmdpi.com The conversion is primarily achieved through the β-oxidation pathway in yeasts. researchgate.net The process begins with the activation of 10-HSA to its coenzyme A (CoA) ester. This molecule then enters the peroxisomal β-oxidation spiral. After three complete cycles of β-oxidation, which involves sequential oxidation, hydration, dehydrogenation, and thiolytic cleavage, the 18-carbon chain of 10-HSA is shortened to a 12-carbon intermediate, 4-hydroxydodecanoyl-CoA. nih.gov This intermediate is then hydrolyzed to 4-hydroxydodecanoic acid, which subsequently lactonizes to yield γ-dodecalactone. nih.govasm.org Research has shown that oleaginous yeasts, such as Waltomyces lipofer, are particularly efficient at this conversion. nih.govasm.org In one study, permeabilized cells of W. lipofer produced 46 g/L of γ-dodecalactone from 60 g/L of 10-HSA, achieving a high conversion yield of 76%. nih.govresearchgate.net
The bioconversion of oleic acid into γ-dodecalactone is typically a two-stage process involving different microorganisms or a single, highly capable strain. mdpi.comtandfonline.com The initial step is the hydration of oleic acid at its double bond to form 10-hydroxystearic acid. researchgate.netmdpi.com This hydration can be performed by various bacteria or by yeasts like baker's yeast (Saccharomyces cerevisiae). nih.govasm.org Once 10-HSA is formed, yeasts such as Sporobolomyces odorus can then metabolize it via the β-oxidation pathway, as described previously, to produce γ-dodecalactone. nih.govasm.orgasm.org This multi-step approach highlights the versatility of microbial consortia or sequential fermentations in producing valuable aroma compounds from readily available fatty acids. mdpi.com
While yeasts are extensively used, certain bacterial strains possess the unique capability to perform the entire conversion of unsaturated fatty acids to γ-dodecalactone in a single process. mdpi.comnih.gov This one-pot transformation is economically advantageous as it simplifies the production process. nih.govresearchgate.net Micrococcus luteus PCM525 has been identified as a strain capable of converting oleic acid directly to γ-dodecalactone. mdpi.comnih.gov The established pathway involves several steps:
Hydration of oleic acid to 10-hydroxystearic acid. mdpi.comnih.gov
Oxidation of the hydroxyl group to form 10-ketostearic acid. mdpi.comnih.gov
Three cycles of β-oxidation, which shortens the carbon chain to yield 4-ketolauric acid. mdpi.comnih.gov
Subsequent reduction of the keto group and intramolecular cyclization to form γ-dodecalactone. mdpi.comnih.gov
This discovery represents a significant advancement, demonstrating that a single, non-genetically modified bacterial strain can possess all the necessary enzymatic machinery (oleate hydratase, alcohol dehydrogenase, and β-oxidation enzymes) for this complex transformation. mdpi.comnih.gov Other bacteria, including various Rhodococcus and Dietzia species, have been noted for their high efficiency in producing the intermediate 10-ketostearic acid from oleic acid. mdpi.com
The selection of a microbial strain is critical for the efficient production of γ-dodecalactone. Different species and even different strains within a species exhibit varied capabilities in terms of substrate utilization, product yield, and productivity.
Yarrowia lipolytica : This oleaginous yeast is one of the most studied microorganisms for lactone production due to its ability to grow on hydrophobic substrates like fatty acids and its efficient β-oxidation pathway. mdpi.comtandfonline.comnih.gov It has been successfully used to produce γ-dodecalactone from 10-hydroxystearic acid, with one study reporting a production of 3.5 g/L from a substrate concentration of 14.4 g/L after 18 hours. nih.govasm.org However, wild-type strains can sometimes exhibit lower yields compared to optimized or other specialized yeasts. asm.org
Candida spp. : Species from the Candida genus were among the first identified for lactone production from hydroxy fatty acids. researchgate.net In a screening of ten oleaginous yeast strains, Candida oleophila and Candida palmioleophila were tested for γ-dodecalactone production, though they were found to be less efficient than W. lipofer. nih.govasm.org
Sporobolus spp. : Yeasts from this genus, such as Sporobolomyces odorus and Sporidiobolus salmonicolor, are known for their ability to biotransform fatty acids. nih.govresearchgate.net S. odorus has been specifically cited for its capacity to convert oleic acid into γ-dodecalactone. nih.govasm.orgasm.org
Rhodotorula spp. : These red yeasts, including Rhodotorula glutinis, are capable of biotransforming castor oil and its derivatives. researchgate.netwikipedia.org While much of the specific high-yield data pertains to γ-decalactone, their involvement in the β-oxidation of fatty acids makes them relevant for the production of other lactones. researchgate.netnih.gov Rhodotorula aurantiaca has also been highlighted as a producer of γ-decalactone, indicating the genus's potential in aroma biotechnology. nih.govresearchgate.net
Waltomyces lipofer : This oleaginous yeast has emerged as a highly efficient producer of γ-dodecalactone. nih.govasm.org It was selected as the top performer among ten different oleaginous yeasts. nih.govasm.org Studies using induced and permeabilized W. lipofer cells have reported the highest known yields for γ-dodecalactone, reaching up to 51 g/L from 60 g/L of 10-hydroxystearic acid, which corresponds to a remarkable 85% conversion yield. nih.govresearchgate.net
Micrococcus luteus : This bacterium stands out for its ability to perform a one-pot conversion of oleic acid to γ-dodecalactone, a feat not commonly observed in other single-strain systems. mdpi.comnih.gov This capacity to both hydrate (B1144303) the unsaturated fatty acid and subsequently perform β-oxidation streamlines the bioprocess significantly. mdpi.comresearchgate.net
The following table provides a comparative overview of γ-dodecalactone production by different microbial systems based on available research data.
Table 1. Comparative Production of γ-Dodecalactone by Various Microbial Strains
| Microbial Strain | Precursor Substrate | Substrate Conc. (g/L) | Product Conc. (g/L) | Conversion Yield (%) | Productivity (g/L/h) | Reference(s) |
|---|---|---|---|---|---|---|
| Waltomyces lipofer (Induced Cells) | 10-Hydroxystearic Acid | 60 | 51 | 85 | 1.7 | nih.gov |
| Waltomyces lipofer (Permeabilized) | 10-Hydroxystearic Acid | 60 | 46 | 76 | 1.5 | nih.govresearchgate.net |
| Waltomyces lipofer (Non-induced) | 10-Hydroxystearic Acid | 60 | 38 | 63 | 1.3 | nih.gov |
| Yarrowia lipolytica | 10-Hydroxystearic Acid | 14.4 | 3.5 | 24.3 | 0.194 | nih.govasm.org |
| Mortierella isabellina | Dodecanoic Acid | 19.2 | 4.1 | 21.4 | 0.171 | nih.govasm.org |
| Baker's Yeast & Bacterium | Oleic Acid | 50 | 11.25 | 22.5 | N/A | tandfonline.com |
Table 2. List of Chemical Compounds
| Compound Name |
|---|
| 10-Hydroxystearic acid |
| 10-Ketostearic acid |
| 4-Hydroxydodecanoic acid |
| 4-Ketolauric acid |
| Acetic acid |
| Acetyl coenzyme A (acetyl-CoA) |
| Dodecanoic acid |
| Gamma-butyrolactone |
| Gamma-decalactone (B1670016) |
| Gamma-dodecalactone |
| Oleic acid |
Yeast-Mediated Biotransformation Pathways
Enzymatic Mechanisms and Catalysis in Bioproduction
The biosynthesis of this compound in microorganisms is a sophisticated process, deeply rooted in the metabolic network of fatty acid degradation, specifically the β-oxidation pathway. This pathway systematically shortens long-chain fatty acids, and through the concerted action of several key enzymes, can be harnessed to produce valuable lactones. The biotransformation of oleic acid or its hydroxylated derivative, 10-hydroxystearic acid, into this compound serves as a prime example of this intricate enzymatic interplay.
Role of β-Oxidation Enzymes (e.g., Acyl-CoA Oxidases, Hydratases, Dehydrogenases, Thiolases)
The peroxisomal β-oxidation cycle is central to the formation of this compound from fatty acid precursors. This pathway involves a sequence of four core enzymatic reactions that shorten the acyl-CoA chain by two carbons in each cycle.
Acyl-CoA Oxidases (Aox): These flavin-dependent enzymes catalyze the first and often rate-limiting step of β-oxidation, introducing a double bond between the α- and β-carbons of the fatty acyl-CoA. In the context of this compound synthesis from 10-hydroxystearic acid, several cycles of β-oxidation are required to shorten the C18 precursor to a C12 intermediate. The yeast Yarrowia lipolytica, a workhorse in lactone production, possesses multiple acyl-CoA oxidase isoenzymes encoded by the POX genes, each with varying substrate specificities for different chain-length fatty acids. For instance, some Aox proteins are more active on long-chain fatty acids, while others, like Aox3, preferentially act on short-chain acyl-CoAs. This specificity is a critical factor in metabolic engineering strategies aimed at accumulating the desired C12 precursor for this compound.
Enoyl-CoA Hydratases: The second step is the hydration of the trans-2-enoyl-CoA, formed by acyl-CoA oxidase, to yield L-3-hydroxyacyl-CoA. This reaction is catalyzed by enoyl-CoA hydratase. In some yeasts, this activity is part of a multifunctional enzyme that also possesses dehydrogenase activity.
3-Hydroxyacyl-CoA Dehydrogenases (Hdh): This NAD⁺-dependent enzyme oxidizes the hydroxyl group of L-3-hydroxyacyl-CoA to a keto group, forming 3-ketoacyl-CoA. The activity of this enzyme can influence the metabolic flux and the accumulation of hydroxylated intermediates. In wild-type strains of Y. lipolytica, the β-oxidation flux is often controlled by 3-hydroxyacyl-CoA dehydrogenase. nih.gov An imbalance in the NAD⁺/NADH ratio can impact the efficiency of this step, potentially leading to the accumulation of 3-hydroxy-γ-decalactone, a related C10 lactone. nih.gov
3-Ketoacyl-CoA Thiolases (Thi): The final step of the β-oxidation cycle is the thiolytic cleavage of 3-ketoacyl-CoA by a molecule of coenzyme A. This reaction, catalyzed by 3-ketoacyl-CoA thiolase, releases an acetyl-CoA molecule and an acyl-CoA that is two carbons shorter than the starting substrate. This shortened acyl-CoA can then re-enter the β-oxidation spiral for further degradation.
The coordinated action of these enzymes is essential for the controlled degradation of fatty acids to the 12-carbon intermediate, 4-hydroxydodecanoyl-CoA, the direct precursor to this compound.
Hydroxylation and Lactonization Processes
While β-oxidation is responsible for chain shortening, the formation of this compound requires a hydroxyl group at the C-10 position of the original stearic acid (a C18 fatty acid), which corresponds to the C-4 position of the final dodecanoic acid (a C12 fatty acid).
The initial hydroxylation of a non-hydroxylated fatty acid like oleic acid is a critical step. This can be achieved by microorganisms that possess specific hydratases. For example, oleic acid can be hydrated to 10-hydroxystearic acid. mdpi.comnih.gov This 10-hydroxystearic acid then serves as the substrate for the β-oxidation pathway.
Once the β-oxidation cycles have shortened 10-hydroxystearoyl-CoA to 4-hydroxydodecanoyl-CoA, the final step is lactonization. This is an intramolecular esterification reaction where the hydroxyl group at the C-4 position attacks the carbonyl carbon of the thioester, leading to the formation of a stable five-membered ring structure, which is this compound, and the release of coenzyme A. nih.gov This cyclization can occur spontaneously under acidic conditions but is also believed to be facilitated enzymatically within the cell.
Metabolic Engineering and Genetic Modification for Yield Enhancement
To improve the efficiency of this compound production, researchers have employed various metabolic engineering and genetic modification strategies. These approaches aim to optimize the metabolic pathways of the host organism, typically Yarrowia lipolytica, to favor the synthesis and accumulation of the target lactone while minimizing the formation of byproducts and product degradation.
Strategies for Pathway Flux Redirection
Redirecting the metabolic flux towards the desired C12 precursor is a key strategy for enhancing this compound yield. This involves manipulating the expression of key enzymes to channel intermediates into the lactone biosynthetic pathway and away from competing metabolic routes.
One approach is to modulate the activity of the β-oxidation pathway to halt or slow down at the C12 stage. Since the β-oxidation enzymes have varying affinities for different chain-length acyl-CoAs, fine-tuning the expression of specific isoenzymes can be effective. Forcing the acyl-CoA to exit the β-oxidation loop at the C12 level is crucial for preventing further degradation to acetyl-CoA and for maximizing the pool of the 4-hydroxydodecanoyl-CoA precursor available for lactonization.
Another strategy involves balancing the redox state within the cell. The activity of 3-hydroxyacyl-CoA dehydrogenase is dependent on the NAD⁺/NADH ratio. nih.gov Engineering the cofactor regeneration pathways to maintain a high NAD⁺/NADH ratio can drive the β-oxidation forward and prevent the accumulation of undesired hydroxylated byproducts.
Targeted Gene Knockouts and Overexpression Studies
Targeted genetic modifications, such as gene knockouts and overexpression, have proven to be powerful tools for improving lactone production.
Gene Knockouts: A primary strategy to prevent the further degradation of the C12 lactone precursor is the deletion of genes encoding for acyl-CoA oxidases that are active on short-chain fatty acids. In Y. lipolytica, the POX3 gene encodes an acyl-CoA oxidase (Aox3) with a high specificity for short-chain acyl-CoAs. Knocking out the POX3 gene has been shown to significantly reduce the degradation of C10 lactone precursors, leading to a substantial increase in gamma-decalactone production. bio-conferences.org This principle is directly applicable to this compound, as preventing the β-oxidation of the C12 intermediate is critical for its accumulation. Deleting all genes that code for acyl-CoA oxidases active on short-chain acyl-CoAs can effectively block further degradation and significantly increase lactone yields.
| Genetic Modification | Organism | Effect on Lactone Production | Reference |
| Knockout of POX3 | Yarrowia lipolytica | Increased γ-decalactone production by preventing degradation of C10 precursor. | bio-conferences.org |
| Knockout of POX1, POX3, POX4, POX5, POX6 | Yarrowia lipolytica | Decreased γ-decalactone production, indicating the importance of a functional β-oxidation pathway. | bio-conferences.org |
| Knockout of POX3, POX4, POX5 | Yarrowia lipolytica | Increased γ-decalactone yield by 2.53 times. | bio-conferences.org |
Overexpression Studies: While knocking out competing pathways is effective, overexpressing genes that are bottlenecks in the biosynthetic pathway can also enhance production. Overexpression of the POX2 gene, which encodes a long-chain specific acyl-CoA oxidase, in a strain where POX3 is deleted, has been shown to increase gamma-decalactone production. acs.org This strategy ensures efficient processing of the long-chain fatty acid substrate to the desired intermediate chain length while preventing its subsequent degradation. Overexpression of a lipase (B570770) gene in Y. lipolytica has also been shown to increase gamma-decalactone production, likely by increasing the availability of the ricinoleic acid precursor from castor oil.
Engineering for Reduced Product Degradation
This compound, once produced, can be re-consumed by the yeast and enter back into the β-oxidation pathway for degradation. nih.gov Engineering strategies to reduce this product degradation are therefore crucial for achieving high titers.
As mentioned, the primary method to prevent degradation is the knockout of genes responsible for the further β-oxidation of the C12 intermediate, such as POX3. By disrupting the entry point for the degradation of the lactone precursor, its accumulation is favored.
Bioprocess Engineering and Reaction Optimization
The biotechnological production of this compound (γ-dodecalactone) is a complex process influenced by numerous variables. Optimizing this bioprocess is crucial for enhancing yield, productivity, and economic viability. This involves a systematic approach to bioprocess engineering, focusing on the selection of appropriate substrates, the fine-tuning of physiochemical parameters, and the implementation of advanced techniques to overcome biological barriers.
Substrate Selection and Concentration Effects
The choice of substrate is a foundational element in the biosynthesis of γ-dodecalactone. The biotransformation process typically relies on the β-oxidation pathway of yeasts, which can convert hydroxy fatty acids or their precursors into the target lactone.
10-Hydroxystearic acid is a direct precursor and a commonly utilized substrate for γ-dodecalactone production. Research has demonstrated a direct relationship between the concentration of the substrate and the accumulation of the flavor compound. In studies using permeabilized Waltomyces lipofer cells, γ-dodecalactone production increased proportionally with the concentration of 10-hydroxystearic acid up to an optimal level of 60 g/L. nih.gov Beyond this concentration, a plateau in production was observed, indicating potential substrate inhibition or saturation of the enzymatic pathway. nih.gov Under these optimized conditions, a concentration of 46 g/L of γ-dodecalactone was achieved. nih.gov
Another substrate explored is dodecanoic acid. Using the fungus Mortierella isabellina, a concentration of 4.1 g/L of γ-dodecalactone was produced from 19.2 g/L of dodecanoic acid. nih.gov Oleic acid can also serve as a precursor, which is first hydrated to 10-hydroxystearic acid before entering the β-oxidation pathway.
The following table summarizes the findings from various studies on substrate selection and its effect on γ-dodecalactone production.
| Microorganism | Substrate | Substrate Concentration (g/L) | γ-Dodecalactone Yield (g/L) | Conversion Yield (%) | Source |
| Waltomyces lipofer (permeabilized) | 10-Hydroxystearic Acid | 60 | 46 | 76 | nih.gov |
| Waltomyces lipofer (non-permeabilized) | 10-Hydroxystearic Acid | 60 | 12 | 21 | nih.gov |
| Yarrowia lipolytica | 10-Hydroxystearic Acid | 14.4 | 3.5 | 24.3 | nih.gov |
| Mortierella isabellina | Dodecanoic Acid | 19.2 | 4.1 | 21.4 | nih.gov |
Influence of Physiochemical Culture Parameters (e.g., pH, Dissolved Oxygen, Agitation Rate, Temperature)
The efficiency of microbial biotransformation is highly dependent on the physiochemical environment of the culture. Parameters such as pH, temperature, dissolved oxygen, and agitation rate must be carefully controlled to maximize both cell viability and product synthesis.
pH: The pH of the culture medium affects enzyme activity and nutrient uptake. For γ-dodecalactone production by permeabilized W. lipofer cells, the optimal pH was found to be 6.5. nih.gov Studies with Yarrowia lipolytica have shown that this yeast can manage a relatively constant intracellular pH, but the medium's pH still influences lactone synthesis, with optimal values reported around 6.35 to 7. mdpi.com
Temperature: Temperature directly impacts microbial growth and enzyme kinetics. The optimal temperature for γ-dodecalactone production using W. lipofer was determined to be 35°C. nih.gov In contrast, studies with other yeasts like Sporobolomyces odorus and Sporidiobolus salmonicolor have reported optimal temperatures around 22°C and 25°C, respectively. nih.gov
Agitation Rate: Agitation is crucial for ensuring homogeneity in the bioreactor, improving the transfer of nutrients and oxygen from the liquid medium to the microbial cells. nih.gov For W. lipofer, an agitation speed of 200 rpm was found to be optimal. nih.gov While increased agitation can enhance oxygen transfer, excessive rates can cause hydrodynamic stress and cell damage, potentially leading to altered metabolism or reduced viability. nih.govresearchgate.net In some cases, high agitation speeds have been shown to negatively impact the final product concentration. nih.govmdpi.com
Dissolved Oxygen (DO): Oxygen is a critical component in the β-oxidation pathway necessary for lactone formation. nih.gov The oxygen transfer rate (OTR) from the gas to the liquid phase, influenced by aeration and agitation, has a direct positive effect on γ-decalactone productivity. researchgate.net Low oxygen availability can inhibit yeast growth and the synthesis of certain lactones. mdpi.com However, the relationship is complex, as oxygen is involved in both the production and potential degradation of the lactone. nih.govmdpi.com Maintaining an adequate dissolved oxygen concentration is therefore essential for maximizing yield. researchgate.netdtu.dk
The table below outlines the optimal physiochemical parameters for γ-dodecalactone production by different microorganisms.
| Microorganism | Optimal pH | Optimal Temperature (°C) | Optimal Agitation (rpm) | Source |
| Waltomyces lipofer | 6.5 | 35 | 200 | nih.gov |
| Yarrowia lipolytica | 7.0 | Not specified | 200-500 | mdpi.com |
| Sporidiobolus salmonicolor | 6.0 | 25 | 250 | nih.gov |
| Sporobolomyces odorus | Not specified | 22 | 80 | nih.gov |
Cell Permeabilization Techniques for Improved Substrate/Product Transfer
A significant challenge in microbial biotransformation is the low conversion yield often caused by the barrier effect of the cell wall and membrane, which restricts the transfer of substrates into the cell and products out of it. nih.gov Cell permeabilization is a technique used to create pores in the cell membrane, enhancing its permeability to facilitate this transfer. youtube.comnih.gov
Common permeabilizing agents include organic solvents (like ethanol (B145695), acetone) and detergents (like Triton X-100, Tween-20). nih.gov These agents work by dissolving lipids from the cell membranes. nih.gov The choice of agent and treatment conditions must be carefully optimized to maximize permeability without causing excessive cell damage or loss of essential intracellular components. youtube.com
A highly effective strategy for γ-dodecalactone production involves the sequential treatment of W. lipofer cells with 50% ethanol followed by 0.5% Triton X-100. nih.gov This dual treatment was shown to be superior to using either agent alone. The permeabilized cells exhibited a 3.8-fold increase in γ-dodecalactone productivity compared to non-permeabilized cells. nih.gov Under optimal conditions, these permeabilized cells produced 46 g/L of γ-dodecalactone with a conversion yield of 76%, a significant improvement over the 12 g/L and 21% yield from untreated cells. nih.gov
The following table illustrates the impact of cell permeabilization on γ-dodecalactone production.
| Cell Treatment | γ-Dodecalactone Production (g/L) | Conversion Yield (%) | Productivity (g/L/h) | Source |
| Non-permeabilized W. lipofer | 12 | 21 | 0.4 | nih.gov |
| Permeabilized W. lipofer (Ethanol + Triton X-100) | 46 | 76 | 1.5 | nih.gov |
Immobilization Techniques for Biocatalysis
Immobilization is a process where biocatalysts, such as enzymes or whole cells, are confined or localized within a defined region of space. mdpi.comnih.gov This technique offers numerous advantages for industrial bioprocesses, including enhanced stability of the biocatalyst, easy separation from the reaction mixture, and the potential for continuous operation and catalyst reuse. mdpi.comnih.gov
Several methods exist for immobilization, which can be broadly categorized as follows:
Physical Adsorption: This method involves attaching the biocatalyst to the surface of an inert, water-insoluble carrier, such as glass beads or alginate, through weak physical forces. mdpi.com A related technique involves using porous materials like expanded vermiculite (B1170534) to act as a carrier for the substrate (e.g., ricinoleic acid), which increases the substrate's distribution in the medium and facilitates interaction with the microorganisms. jmb.or.kr
Entrapment/Encapsulation: In this technique, the biocatalyst is trapped within the lattice of a polymer gel or enclosed within a semi-permeable membrane. researchgate.net This method physically contains the catalyst while allowing the substrate and product to diffuse through. researchgate.net Calcium alginate is a commonly used natural biopolymer for cell entrapment. researchgate.net
Covalent Bonding: This approach forms strong, stable covalent bonds between the biocatalyst and a support matrix. mdpi.com This method can significantly enhance enzyme stability due to multipoint attachment. mdpi.com
Cross-linking: This carrier-free method involves creating chemical cross-links between biocatalyst molecules using a bifunctional reagent, forming larger, insoluble aggregates. researchgate.net
While specific studies detailing the immobilization of the enzymes directly responsible for γ-dodecalactone synthesis are limited, the immobilization of whole cells like Yarrowia lipolytica is a recognized strategy to enhance production. nih.gov Immobilization can protect cells from environmental stresses and is a key area of research for developing more robust and efficient industrial bioprocesses for flavor compounds. researchgate.netnih.gov
The table below summarizes the main principles of different immobilization techniques.
| Immobilization Technique | Principle | Advantages |
| Physical Adsorption | Biocatalyst binds to a carrier surface via weak forces (e.g., van der Waals, hydrogen bonds). mdpi.com | Simple, mild conditions, often preserves catalyst activity. |
| Entrapment | Biocatalyst is physically confined within a porous matrix or membrane. researchgate.net | Generally applicable, provides protection to the catalyst. |
| Covalent Bonding | Strong chemical bonds are formed between the biocatalyst and a functionalized support. mdpi.com | Strong attachment prevents leaching, enhances stability. |
| Cross-linking | Biocatalysts are linked to each other via a chemical agent to form insoluble aggregates. researchgate.net | Carrier-free, high catalyst loading. |
Chemical and Chemo Enzymatic Synthesis Methodologies
Classical Organic Synthesis Routes
Traditional chemical synthesis provides robust and high-yield pathways to gamma-dodecalactone. These methods are typically characterized by the use of organic reagents under controlled reaction conditions to build the characteristic five-membered lactone ring structure.
A common industrial method for synthesizing γ-lactones involves the free-radical addition of a primary alcohol to acrylic acid or its esters. For the synthesis of γ-dodecalactone (a C12 molecule), a nine-carbon alcohol (nonyl alcohol) would be the required starting material to react with acrylic acid (a C3 molecule). The reaction is typically initiated by a peroxide, such as dibenzoyl peroxide or di-tert-butyl peroxide, under elevated temperatures and pressures. google.com
The mechanism proceeds via the following steps:
Initiation: The peroxide initiator thermally decomposes to form free radicals.
Hydrogen Abstraction: The initiator radical abstracts a hydrogen atom from the α-carbon of the alcohol, generating an alcohol radical.
Addition: This alcohol radical adds to the double bond of acrylic acid (or its ester), forming a new radical intermediate.
Chain Transfer: The resulting radical abstracts a hydrogen from another molecule of the alcohol, propagating the chain reaction and forming the 4-hydroxy-alkanoic acid (or ester).
Lactonization: The intermediate 4-hydroxydodecanoic acid (or its ester) subsequently undergoes intramolecular cyclization, often promoted by heat or acid catalysis, to yield γ-dodecalactone.
Patents describe this general one-step synthesis for various γ-lactones by changing the alcohol reactant. google.com For instance, the reaction of n-hexanol and acrylic acid derivatives yields γ-nonalactone, while n-octanol is used to produce γ-undecalactone. google.comgoogle.com However, this method can require high temperatures (165–185 °C) and pressure, which can lead to the formation of byproducts and complicate purification. google.com To circumvent these issues, alternative methods like photosensitized catalysis have been developed, which can operate under milder conditions and avoid peroxide initiators, offering safer and more controllable reactions with yields reported up to 89.3%. google.com
Table 1: Examples of γ-Lactone Synthesis via Free Radical Addition This table presents data for analogous γ-lactones synthesized via the free radical addition mechanism, illustrating the general process.
| Target Lactone | Alcohol Reactant | Initiator/Catalyst | Conditions | Yield | Reference |
| γ-Lactone (general) | Various Alcohols | Di-tert-butyl peroxide | 165-280 °C, 0.05-1.25 MPa | High | google.com |
| γ-Nonalactone | n-Hexanol | Di-tert-butyl peroxide | High Temperature | Low (initially) | google.com |
| γ-Undecalactone ("Peach Aldehyde") | n-Octanol | Photosensitization catalyst | 40 °C, UV irradiation | 82.3% | google.com |
The cyclization of a corresponding γ-hydroxy carboxylic acid is a fundamental route to γ-lactones. For γ-dodecalactone, the direct precursor is 4-hydroxydodecanoic acid. nih.gov This process is an intramolecular Fischer esterification, which is typically catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org
The reaction mechanism involves several equilibrium steps:
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group. This enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com
Nucleophilic Attack: The hydroxyl group at the C-4 position acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. youtube.com This forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other hydroxyl groups of the tetrahedral intermediate. youtube.com
Dehydration: The protonated hydroxyl group is eliminated as a molecule of water, a good leaving group.
Deprotonation: The final step is the deprotonation of the remaining carbonyl oxygen, which regenerates the acid catalyst and forms the stable five-membered γ-dodecalactone ring. youtube.com
This reaction is an equilibrium process. To drive the reaction toward the formation of the lactone, the water produced during the reaction is typically removed, for instance, by azeotropic distillation. organic-chemistry.org
Development of Hybrid Chemo-Enzymatic Approaches
Hybrid chemo-enzymatic methods combine the high selectivity of enzymes with the efficiency of chemical reactions, providing sustainable and often stereoselective routes to natural flavor compounds like γ-dodecalactone. These approaches primarily rely on the biotransformation of fatty acids by microorganisms or the use of isolated enzymes.
A prominent pathway involves the microbial fermentation of hydroxy fatty acids. Oleaginous yeasts, such as Yarrowia lipolytica and Waltomyces lipofer, are particularly effective. nih.govfrontiersin.org The process typically starts with a substrate like 10-hydroxystearic acid (which can be derived from oleic acid). nih.gov The yeast cells metabolize this substrate through the peroxisomal β-oxidation pathway. This metabolic sequence shortens the fatty acid chain by two-carbon units in each cycle. For 10-hydroxystearic acid, four cycles of β-oxidation yield 4-hydroxydodecanoic acid. nih.gov This γ-hydroxy acid is then released from the cell and undergoes spontaneous or acid-catalyzed lactonization in the culture medium to form γ-dodecalactone. nih.govmdpi.com
Researchers have significantly improved yields by optimizing reaction conditions and permeabilizing the yeast cells. Permeabilization, using treatments like ethanol (B145695) and Triton X-100, increases the cell membrane's permeability, facilitating the transport of the substrate into the cell and the product out of it. nih.gov
Table 2: Microbial Production of γ-Dodecalactone
| Microorganism | Substrate | Concentration (g/L) | Yield | Productivity (g/L/h) | Reference |
| Waltomyces lipofer (permeabilized) | 10-Hydroxystearic Acid | 46 | 76% (wt/wt) | 1.5 | nih.gov |
| Yarrowia lipolytica | 10-Hydroxystearic Acid | 3.5 | 24.3% (wt/wt) | 0.194 | nih.gov |
| Mortierella isabellina | Dodecanoic Acid | 4.1 | Not Reported | Not Reported | nih.gov |
Another chemo-enzymatic strategy involves the use of isolated enzymes, particularly lipases. Lipases can catalyze the stereoselective hydrolysis of racemic lactones to resolve enantiomers or be used in transesterification reactions to produce optically active lactones from suitable precursors. nih.govnih.gov For example, lipases from Pseudomonas species have shown excellent efficiency in the resolution of δ-lactones, and moderate enantioselectivity for γ-lactones like γ-nonalactone. nih.gov While direct lipase-catalyzed synthesis of γ-dodecalactone from a precursor like 4-hydroxydodecanoic acid ester is feasible, the primary application described in the literature is often in the kinetic resolution of racemic mixtures to obtain enantiomerically pure forms of the lactone. nih.govnih.gov
Biological Activities and Underlying Molecular Mechanisms
Antimicrobial Activities
Gamma-dodecalactone has been the subject of research to determine its effectiveness against various pathogenic and spoilage microorganisms. Studies have explored its activity against fungi and bacteria, with some indicating a potential for antimicrobial applications.
Antifungal Efficacy and Spectrum of Activity
Antibacterial Effects
The antibacterial potential of this compound has also been investigated. While specific MIC values for this compound against key bacterial pathogens are not consistently reported, studies on related compounds provide some insights. For instance, δ-decalactones have been shown to inhibit the growth of the Gram-positive bacterium Staphylococcus aureus. researchgate.net The activity of this compound against Gram-negative bacteria such as Escherichia coli and the foodborne pathogen Listeria monocytogenes remains an area requiring more focused research to establish its spectrum of antibacterial efficacy.
Mechanistic Insights into Antimicrobial Action
The precise molecular mechanisms underlying the antimicrobial activity of this compound are not yet fully elucidated. However, research on similar lactone compounds offers potential clues. For example, a study on massoialactone, another unsaturated lactone, suggested that its antifungal action against C. albicans may involve the inhibition of the respiratory system, as it was found to arrest oxygen consumption by the yeast. researchgate.net This suggests that this compound could potentially exert its antimicrobial effects by interfering with cellular respiration in susceptible microorganisms. Further investigation is necessary to confirm if this compound shares this mechanism of action.
Immunomodulatory Potential
Beyond its antimicrobial properties, this compound has demonstrated significant immunomodulatory potential. A noteworthy study revealed that this compound, isolated from the culture medium of the medicinal fungus Antrodia camphorata, can activate human Natural Killer (NK) cells. nih.gov
The research indicated that this compound induces the expression of the early activation marker CD69 on NK cells. nih.gov Furthermore, it stimulates these immune cells to secrete cytotoxic molecules, including FasL and granzyme B, as well as Th1 cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). nih.gov
Interestingly, the study found that within the cytoplasm of NK cells, this compound is converted into its acyclic isomer, 4-hydroxydodecanoic acid. nih.gov Subsequent experiments with synthetic enantiomers of this acid revealed that the (R)-(+)-4-hydroxydodecanoic acid is the biologically active form responsible for NK cell activation. nih.gov This conversion and specific enantiomeric activity provide a fascinating insight into the compound's interaction with the human immune system.
Other Investigated Biological Effects
The biological activities of this compound beyond its antimicrobial and immunomodulatory effects are not extensively detailed in the current body of scientific literature. Its primary and most well-documented application lies in the flavor and fragrance industry due to its characteristic fruity and creamy aroma. Further research is required to uncover any other potential bioactivities of this multifaceted compound.
Metabolism and Biodegradation Pathways
Microbial Degradation Mechanisms
Microorganisms, particularly yeasts and bacteria, possess enzymatic machinery capable of breaking down gamma-dodecalactone. The primary route involves the hydrolysis of the lactone ring, followed by further catabolism.
Enzymatic Lactone Ring Opening (e.g., Lactonase Activity)
The initial step in the microbial degradation of this compound typically involves the hydrolysis of its cyclic ester structure. This reaction is often catalyzed by enzymes known as lactonases, which open the lactone ring to form the corresponding hydroxycarboxylic acid. For this compound, this would yield 4-hydroxydodecanoic acid mdpi.comtandfonline.comnih.gov. Some studies suggest that the degradation of gamma-decalactone (B1670016) might be limited by a putative lactonase, which could be competitively inhibited by other lactones like gamma-octalactone (B87194) tandfonline.comtandfonline.comresearchgate.net. The precise identification and characterization of the specific lactonase involved in this compound degradation are areas that require further investigation mdpi.com.
Subsequent β-Oxidation Cycles in Degradation
Once the lactone ring is opened to form 4-hydroxydodecanoic acid, the resulting linear hydroxy fatty acid can enter the β-oxidation pathway for further catabolism. This pathway is a fundamental metabolic process in many organisms for breaking down fatty acids into smaller units, ultimately producing acetyl-CoA, which can then enter the citric acid cycle. The β-oxidation of 4-hydroxydodecanoic acid involves a series of enzymatic reactions: acyl-CoA oxidase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and acyl-CoA thiolase asm.orgnotulaebotanicae.ro. These reactions sequentially shorten the carbon chain by two carbons per cycle. For a 10-carbon molecule like 4-hydroxydodecanoic acid, this process would lead to the complete degradation of the molecule. Studies have shown that the β-oxidation enzymes, particularly acyl-CoA oxidases (Aox), play a critical role in both the production and subsequent degradation of lactones like gamma-decalactone nih.govcore.ac.ukresearchgate.net. For instance, mutants lacking acyl-CoA oxidase activity were unable to reconsume gamma-decalactone, indicating the enzyme's involvement in its breakdown nih.govresearchgate.net.
Environmental and Physiological Factors Influencing Degradation Rates
Several environmental and physiological factors can significantly influence the rate at which this compound is degraded by microorganisms.
pH: The pH of the environment can affect the activity of microbial enzymes involved in degradation. While specific optima vary between species, deviations from optimal pH can slow down metabolic processes. For Yarrowia lipolytica, an optimal pH for lactone synthesis, which is related to its metabolic state, has been reported around 6.35 mdpi.com. Extreme acidity (pH 4.45 and lower) combined with low dissolved oxygen can shift β-oxidation pathways, affecting enzyme activity and potentially altering degradation products mdpi.com.
Presence of Other Lactones: The addition of other lactones, such as gamma-octalactone, has been shown to inhibit the degradation of gamma-decalactone by competitively binding to a putative lactonase, thereby reducing its degradation rate tandfonline.comtandfonline.comresearchgate.net.
Cellular State and Genetic Modifications: The metabolic state of the microorganism, including its growth phase, can influence degradation mdpi.com. Furthermore, genetic modifications, such as the disruption of genes encoding specific β-oxidation enzymes (e.g., acyl-CoA oxidases), can significantly alter or abolish the ability of the microorganism to degrade gamma-decalactone nih.govcore.ac.ukresearchgate.net. For example, mutants lacking acyl-CoA oxidase activity were unable to reconsume gamma-decalactone nih.govresearchgate.net.
Identification of Degradation Products and Metabolic Intermediates
The degradation of this compound primarily proceeds via the opening of the lactone ring to form 4-hydroxydodecanoic acid, which is then channeled into the β-oxidation pathway. During the β-oxidation process, intermediates such as acyl-CoA esters are formed. If the β-oxidation pathway is not fully completed or if specific enzymes are inhibited, other related lactones can be formed or accumulate.
For instance, during the metabolism of ricinoleic acid (a precursor to gamma-decalactone), other C10 lactones, such as 3-hydroxy-γ-decalactone and its dehydration products, dec-2-en-4-olide and dec-3-en-4-olide, can be formed nih.govcore.ac.ukmdpi.com. These compounds may arise from incomplete β-oxidation or from side reactions involving intermediates of the pathway. While this compound itself is a C12 lactone, its metabolic breakdown would involve the formation of shorter-chain hydroxy fatty acids and subsequent intermediates of fatty acid metabolism.
In some instances, studies have reported the formation of oxidation products like nepeta cataria when this compound is metabolized in vitro, though the specific mechanisms and pathways for such transformations require further elucidation biosynth.com. The primary degradation pathway, however, remains the hydrolysis to 4-hydroxydodecanoic acid followed by β-oxidation mdpi.comtandfonline.comasm.orgnotulaebotanicae.ro.
Advanced Analytical Methodologies for Research
Innovative Sample Preparation and Extraction Methods for Complex Matrices
Liquid-Liquid Extraction Optimization
Liquid-liquid extraction (LLE) is a widely employed technique for isolating volatile and semi-volatile organic compounds, including gamma-dodecalactone, from aqueous or fermentation broths. Optimization studies have focused on solvent selection, solvent-to-sample ratio, and extraction efficiency.
Table 1: Comparison of Liquid-Liquid Extraction (LLE) and Hydrodistillation (HD) for this compound Recovery
| Method | Solvent (if applicable) | Solvent Ratio (v/v) | Relative Efficiency (vs HD/LLE) | Purity (%) | Notes |
| LLE | Diethyl Ether | 1:1 | Higher | 53.0 ± 1.8 | Most effective solvent; efficiency 12.8–22% higher than HD mdpi.comresearchgate.net |
| LLE | Hexane, Heptane, etc. | 1:1 | Varies | Not specified | Diethyl ether demonstrated superior performance mdpi.comresearchgate.net |
| Hydrodistillation | N/A | N/A | Lower | 88.0 ± 3.4 | Purity higher than LLE extracts; efficiency 12.8–22% lower than LLE mdpi.comresearchgate.net |
| Hydrodistillation | N/A | N/A | Lower | Not specified | Acidification of the medium increased GDL concentration in the distillate mdpi.comresearchgate.net |
| Microwave-Assisted HD | N/A | N/A | Higher yield (approx. 40%) | Not specified | Significantly shorter extraction time (35 min vs. 3 hours for conventional HD) academicjournals.org |
Hydrodistillation Techniques
Hydrodistillation (HD) is a traditional and widely used method for extracting volatile and semi-volatile compounds from natural sources and biological matrices. For this compound, HD has been explored as a means of separating it from fermentation broths. While effective in recovering compounds, HD can be associated with longer processing times and potential thermal degradation or hydrolysis of sensitive molecules due to prolonged exposure to heat and water mdpi.comresearchgate.netnih.gov.
Adsorption-Based Separation and Recovery
Adsorption techniques offer a promising approach for the selective capture and recovery of aroma compounds like this compound from dilute solutions. This method involves using solid materials (adsorbents) that selectively bind target molecules. Research has evaluated the efficacy of various porous materials, including polymeric resins and mineral-based adsorbents.
Among the tested adsorbents, the macroporous polymeric resin Amberlite XAD-4 demonstrated the highest efficiency in adsorbing GDL from biotransformation media mdpi.comresearchgate.net. After 1 hour of contact time, Amberlite XAD-4 adsorbed approximately 80% of the available GDL (equivalent to 2.45 g), leaving less than 1% in the solution after 6 hours mdpi.comresearchgate.net. This high performance is attributed to its substantial specific surface area (750 m²/g) mdpi.com. Following adsorption, GDL could be effectively desorbed from Amberlite XAD-4 using ethanol (B145695), with approximately 1.96 g recovered mdpi.comresearchgate.net.
Other adsorbents, such as vermiculite (B1170534) and zeolite, were also investigated. Vermiculite showed a considerably lower adsorption efficiency, capturing only about 43% of GDL within the first hour, nearly half that of Amberlite XAD-4 mdpi.com. Zeolite also exhibited lower adsorption capabilities compared to the polymeric resin mdpi.com. The adsorption of GDL onto Amberlite XAD-4 followed a linear isotherm, indicating a predictable adsorption behavior mdpi.comresearchgate.net. In related applications, expanded vermiculite has been used as a carrier to improve the distribution of substrates for GDL production, indirectly highlighting vermiculite's adsorption properties researchgate.netjmb.or.krnih.gov. Adsorption methods are favored for their ability to operate at lower temperatures, preserving the integrity of heat-sensitive volatile compounds vinanhatrang.comvinanhatrang.com.
Table 2: Adsorption-Based Separation and Recovery of this compound
| Adsorbent | Adsorption Efficiency (after 1 hour) | Adsorption Efficiency (after 6 hours) | Desorbed Amount (from 1h adsorption) | Specific Surface Area (m²/g) | Notes |
| Amberlite XAD-4 | ~80% (2.45 g) | <1% in solution | 1.96 g (with ethanol) | 750 | Most efficient adsorbent; linear adsorption isotherm determined mdpi.comresearchgate.net |
| Vermiculite | ~43% | Not specified | Not specified | 394 | Less effective than Amberlite XAD-4 mdpi.com |
| Zeolite | Not specified | Not specified | Not specified | 700 | Less effective than Amberlite XAD-4 mdpi.com |
Compound Name Index:
this compound (GDL)
Structure Activity Relationship Studies
Correlation of Chemical Structure with Observed Biological Activities
The primary structural components of gamma-dodecalactone that influence its biological activity are the five-membered lactone ring and the eight-carbon alkyl side chain. Research into a series of gamma-lactones has demonstrated a clear correlation between the length of this alkyl chain and the compound's antimicrobial effects.
Studies have shown that the antifungal activity of gamma-lactones is intensified as the length of the side chain increases. researchgate.net This suggests that the lipophilicity conferred by the alkyl chain is a key determinant in the antifungal action of these compounds. This compound, with its C8 side chain, has been noted for its inhibitory activity against fungi such as Candida albicans and Aspergillus niger. researchgate.net In comparative studies, γ-lactones, including this compound, have been found to exhibit higher antifungal activity than their δ-lactone counterparts, indicating that the five-membered ring structure is a critical component for this biological function. researchgate.net
| Structural Feature | Observation | Impact on Antifungal Activity |
|---|---|---|
| Alkyl Chain Length | Increased chain length in γ-lactones. | Intensified antimicrobial effect. researchgate.net |
| Lactone Ring Size | Comparison between γ-lactones and δ-lactones. | γ-Lactones exhibit higher antifungal activity. researchgate.net |
Impact of Stereochemistry (Chirality) on Biological Responses
This compound possesses a chiral center at the C4 position of the lactone ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-gamma-dodecalactone and (S)-gamma-dodecalactone. The spatial arrangement of the atoms in these enantiomers can lead to differential interactions with chiral biological targets, such as enzymes and receptors, resulting in varied biological responses.
The significance of stereochemistry is particularly evident in the antifungal activity of this compound. Research has demonstrated that the (R)-enantiomers of both gamma-undecalactone and this compound are more potent inhibitors of the fungus Aspergillus niger than their corresponding (S)-forms. researchgate.net This enantioselectivity suggests a specific molecular recognition mechanism, whereby the (R)-isomer fits more effectively into the active site of a target enzyme or receptor in the fungus, leading to a more pronounced inhibitory effect.
| Enantiomer | Target Organism | Observed Biological Response |
|---|---|---|
| (R)-gamma-Dodecalactone | Aspergillus niger | Inhibits growth at smaller concentrations compared to the (S)-form. researchgate.net |
| (S)-gamma-Dodecalactone | Aspergillus niger | Less potent inhibitor compared to the (R)-form. researchgate.net |
Future Research Directions and Identified Research Gaps
Development of More Sustainable and Cost-Effective Production Technologies
The current biotechnological production of gamma-dodecalactone often relies on precursors like ricinoleic acid, derived from castor oil, which presents challenges related to the plant's cultivation, seasonality, and economic value mdpi.com. Furthermore, while microbial production is preferred for its potential to yield optically pure lactones, the cost of production remains a significant factor ucl.ac.ukjmb.or.kr.
Comprehensive Profiling of Underexplored Biological Activities
Beyond its role as a flavor and fragrance compound, preliminary research suggests this compound may possess other biological activities. For example, this compound isolated from Antrodia camphorata has demonstrated immunomodulatory effects, specifically activating human Natural Killer (NK) cells researchgate.netnih.gov.
Elucidation of Complete Metabolic and Degradation Networks
While the pathway involving peroxisomal β-oxidation for GDL production from hydroxy fatty acids is established, certain aspects of its metabolism and degradation within microbial systems remain unclear core.ac.ukuliege.be.
Systematic Environmental Fate and Ecotoxicological Assessment Needs
Information regarding the environmental fate and ecotoxicological profile of this compound is limited in publicly available safety data sheets and scientific literature kao.comsynerzine.comvigon.comsynerzine.comaxxence.de. While generally not classified as environmentally hazardous, comprehensive data is often lacking.
Computational Modeling and In Silico Approaches for Predictive Research
The application of computational modeling and in silico tools can significantly accelerate research by predicting compound properties, biological activities, and optimizing production processes.
By addressing these research gaps, future efforts can lead to more sustainable and cost-effective production of this compound, unlock its potential in novel biological applications, and ensure its safe environmental integration.
Q & A
Q. What are the established methodologies for synthesizing gamma-dodecalactone in microbial systems?
this compound synthesis via microbial fermentation involves optimizing strain selection (e.g., Micrococcus luteus or Stenotrophomonas spp.), substrate concentration (e.g., oleic acid derivatives), and fermentation conditions (pH 6.5–7.5, 25–30°C). Key steps include:
- Substrate Modification : Hydroxylation of fatty acids using hydratases (e.g., oleate hydratase) .
- Lactonization : Cyclization of hydroxy fatty acids under controlled pH and temperature .
- Characterization : GC-MS for volatile compound identification, NMR for structural confirmation, and HPLC for purity assessment (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?
A multi-technique approach is recommended:
- GC-MS : Quantifies volatile lactones and detects byproducts (e.g., dodecanoic acid) with a detection limit of ~0.1 ppm .
- NMR (¹H/¹³C) : Confirms lactone ring formation (δ 4.2–4.5 ppm for lactonic protons) .
- FT-IR : Identifies ester carbonyl stretches (~1740 cm⁻¹) .
- HPLC with UV/RI detection : Assesses purity (>98% for high-grade research) .
Q. How can researchers validate analytical methods for this compound quantification?
Follow ICH guidelines for method validation:
- Linearity : Calibration curves (R² > 0.995) across 10–1000 µg/mL.
- Precision : Intraday/interday RSD < 2%.
- Accuracy : Spike-recovery tests (95–105%) .
- LOD/LOQ : Typically 0.05 µg/mL and 0.15 µg/mL via GC-MS .
Advanced Research Questions
Q. What metabolic pathways in bacteria contribute to this compound biosynthesis, and how can they be engineered?
this compound production in Micrococcus luteus involves:
- Hydratase Activity : Oleate hydratase converts oleic acid to 10-hydroxystearic acid, which undergoes β-oxidation and lactonization .
- Gene Knockout Studies : Silencing fadD (acyl-CoA synthetase) to redirect flux toward lactone synthesis .
- Isotopic Labeling : ¹³C-tracing to map carbon flow in Stenotrophomonas spp. .
Q. How should researchers address contradictions in reported yields of this compound across studies?
Contradictions often arise from:
- Strain Variability : Genetic drift in microbial cultures (validate strain identity via 16S rRNA sequencing) .
- Protocol Divergence : Compare fermentation durations (48 vs. 72 hr) and oxygen availability (aerobic vs. microaerobic) .
- Statistical Reconciliation : Apply ANOVA to assess significance of yield differences (p < 0.05) .
Q. What computational tools can predict this compound stability in enzymatic reaction systems?
- Molecular Docking : Simulate substrate-enzyme interactions (e.g., AutoDock Vina with oleate hydratase crystal structures, PDB: 5ZNV) .
- MD Simulations : Analyze lactone ring stability under varying pH/temperature (GROMACS, 50 ns trajectories) .
Q. How to design experiments evaluating this compound stability under extreme pH and temperature?
- Stress Testing : Incubate samples at pH 2–12 and 40–100°C for 24–72 hr.
- Kinetic Analysis : Monitor degradation via first-order kinetics (k = 0.05 hr⁻¹ at pH 7, 25°C) .
- Arrhenius Modeling : Calculate activation energy (Ea) for thermal decomposition .
Q. What comparative frameworks are used to assess this compound production in microbial vs. enzymatic systems?
Key metrics include:
- Yield : Microbial systems (~1.2 g/L) vs. cell-free enzymatic (~0.8 g/L) .
- Scalability : Fed-batch fermentation vs. immobilized enzyme reactors .
- Enantiomeric Purity : Chiral GC to compare microbial (99% ee) vs. enzymatic (85% ee) .
Methodological Guidelines
- Experimental Replication : Document protocols in sufficient detail for reproducibility (e.g., media composition, agitation rates) .
- Data Presentation : Use tables for comparative yields (e.g., Table 1) and figures for pathway schematics .
- Conflict Resolution : Cross-validate contradictory data via independent labs or orthogonal methods (e.g., LC-MS vs. NMR) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
